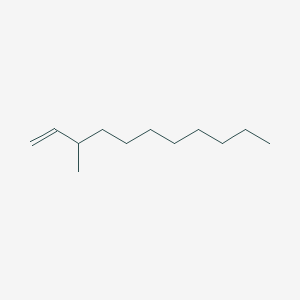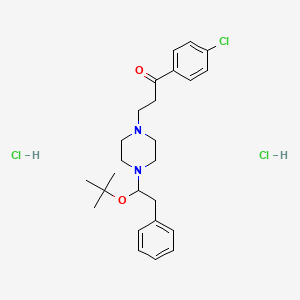
Tribenzylalumane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tribenzylalumane is an organoaluminum compound with the chemical formula Al(CH2Ph)3 It is a member of the broader class of organometallic compounds, which are characterized by the presence of metal-carbon bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
Tribenzylalumane can be synthesized through the reaction of aluminum trichloride (AlCl3) with benzylmagnesium chloride (PhCH2MgCl) in an ether solvent. The reaction proceeds as follows:
AlCl3+3PhCH2MgCl→Al(CH2Ph)3+3MgCl2
This method involves the use of Grignard reagents, which are known for their reactivity with various electrophiles, including metal halides.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent choice, and reagent concentrations to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Tribenzylalumane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form aluminum oxide and benzyl radicals.
Reduction: It can act as a reducing agent in certain reactions, donating electrons to other compounds.
Substitution: The benzyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).
Reduction: this compound can reduce compounds such as ketones and aldehydes.
Substitution: Reagents such as halogens (e.g., Cl2, Br2) can facilitate substitution reactions.
Major Products Formed
Oxidation: Aluminum oxide (Al2O3) and benzyl radicals.
Reduction: Corresponding alcohols from ketones and aldehydes.
Substitution: Various substituted organoaluminum compounds.
Scientific Research Applications
Tribenzylalumane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: While its direct applications in biology are limited, derivatives of this compound are studied for their potential biological activity.
Medicine: Research is ongoing into the potential use of organoaluminum compounds in drug delivery systems.
Industry: this compound is explored for its use in catalysis, particularly in polymerization reactions and the production of fine chemicals.
Mechanism of Action
The mechanism by which tribenzylalumane exerts its effects involves the interaction of the aluminum center with various substrates. The aluminum atom can coordinate with electron-rich species, facilitating reactions such as nucleophilic substitutions and reductions. The benzyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Trimethylaluminum (Al(CH3)3): Another organoaluminum compound, but with methyl groups instead of benzyl groups.
Triethylaluminum (Al(C2H5)3): Similar to tribenzylalumane but with ethyl groups.
Triphenylaluminum (Al(C6H5)3): Contains phenyl groups instead of benzyl groups.
Uniqueness
This compound is unique due to the presence of benzyl groups, which provide both steric and electronic effects that influence its reactivity. The benzyl groups can stabilize certain reaction intermediates, making this compound a valuable reagent in organic synthesis.
Properties
CAS No. |
14994-03-7 |
|---|---|
Molecular Formula |
C21H21Al |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
tribenzylalumane |
InChI |
InChI=1S/3C7H7.Al/c3*1-7-5-3-2-4-6-7;/h3*2-6H,1H2; |
InChI Key |
MCWWHQMTJNSXPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[Al](CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tributyl[(pent-2-en-3-yl)oxy]stannane](/img/structure/B14704685.png)
![1,1,3,3-Tetrabutyl-1,3-bis[(3-nitrobenzoyl)oxy]distannoxane](/img/structure/B14704692.png)


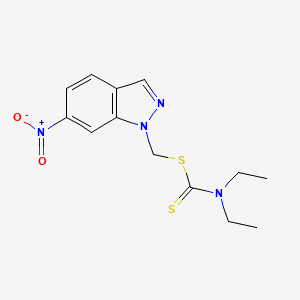
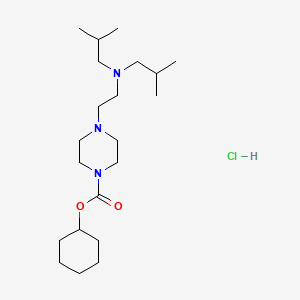
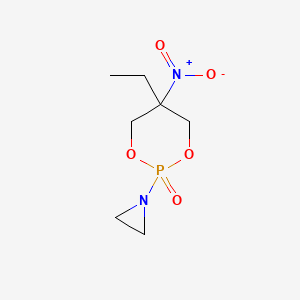
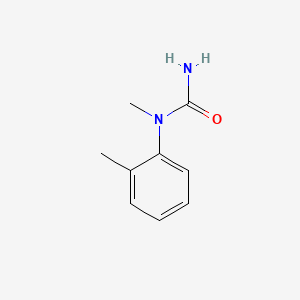
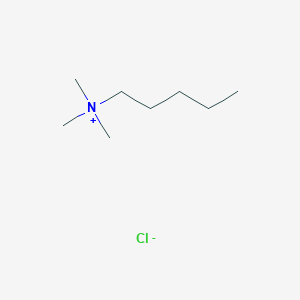
![Dimethyl benzene-1,4-dicarboxylate;[4-(hydroxymethyl)cyclohexyl]methanol](/img/structure/B14704757.png)

